3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide
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Overview
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, a chloro-substituted benzamide, and a prop-2-en-1-ylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Chlorination of the benzamide: The chloro group can be introduced through electrophilic aromatic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the prop-2-en-1-ylcarbamoyl group: This step typically involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with receptors on the cell surface and altering their signaling pathways.
Gene expression: Influencing the expression of specific genes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Similar structure but lacks the prop-2-en-1-ylcarbamoyl group.
3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide: Contains a bromophenyl group instead of the prop-2-en-1-ylcarbamoyl group.
4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-amine: Contains a thiazole ring instead of the benzamide structure.
Uniqueness
The uniqueness of 3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26ClN3O4S |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H26ClN3O4S/c1-2-13-25-23(29)18-9-5-6-10-20(18)26-22(28)17-11-12-19(24)21(16-17)32(30,31)27-14-7-3-4-8-15-27/h2,5-6,9-12,16H,1,3-4,7-8,13-15H2,(H,25,29)(H,26,28) |
InChI Key |
QSINLXNUXROTHW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
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